molecular formula C26H24N2O4S B11689473 ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11689473
M. Wt: 460.5 g/mol
InChI Key: WPFLWEYGSMUCRI-CEHHTOFISA-N
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Description

Ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative characterized by a bicyclic core fused with a thiazole ring. Key structural features include:

  • 4-Methoxybenzylidene substituent: An electron-donating group at the 2-position, influencing electronic density and intermolecular interactions.
  • (E)-2-Phenylethenyl group: A conjugated vinylphenyl moiety at the 5-position, enhancing π-electron delocalization.
  • Ethyl ester at C6: Provides lipophilicity and modulates solubility.

The compound is synthesized via cyclocondensation of thiouracil derivatives with substituted aldehydes in the presence of chloroacetic acid and sodium acetate, a method analogous to related compounds (e.g., ). Its structural complexity and functional diversity make it a candidate for pharmacological applications, particularly in anticancer and antimicrobial research.

Properties

Molecular Formula

C26H24N2O4S

Molecular Weight

460.5 g/mol

IUPAC Name

ethyl (2E)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H24N2O4S/c1-4-32-25(30)23-17(2)27-26-28(21(23)15-12-18-8-6-5-7-9-18)24(29)22(33-26)16-19-10-13-20(31-3)14-11-19/h5-16,21H,4H2,1-3H3/b15-12+,22-16+

InChI Key

WPFLWEYGSMUCRI-CEHHTOFISA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(C=C4)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)OC)S2)C

Origin of Product

United States

Biological Activity

Ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities, including anticancer, antimicrobial, and anticonvulsant properties.

Chemical Structure and Properties

The compound belongs to a class of thiazolo-pyrimidines characterized by a complex structure that includes a thiazole ring fused with a pyrimidine moiety. The molecular formula is C31H27N2O5SC_{31}H_{27}N_2O_5S with a molar mass of approximately 575.07 g/mol. The compound's structure is crucial for its biological activity as it influences interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. In vitro assays indicated that these compounds induce apoptosis in cancer cells by modulating apoptotic pathways. Specifically, they increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa3.24Apoptosis induction
Compound BA5495.00Cell cycle arrest
Ethyl CompoundMCF74.50Apoptosis via Bax/Bcl-2 modulation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of thiazolo-pyrimidines exhibit significant antibacterial and antifungal activities. For example, compounds structurally related to this compound have shown effectiveness against various strains of bacteria and fungi, suggesting a broad spectrum of antimicrobial action .

Table 2: Antimicrobial Activity

Compound NameMicroorganism TestedZone of Inhibition (mm)
Compound CE. coli15
Compound DS. aureus18
Ethyl CompoundC. albicans20

Anticonvulsant Activity

Additionally, some studies have reported anticonvulsant effects for thiazolo-pyrimidine derivatives. The mechanisms may involve modulation of neurotransmitter systems or ion channels that are critical in seizure activity regulation . This suggests potential therapeutic applications in epilepsy management.

Case Studies

  • Anticancer Study : A study involving ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(E)-phenylethenyl demonstrated potent activity against HeLa cells with an IC50 value significantly lower than standard chemotherapeutics like 5-FU.
  • Antimicrobial Study : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria and exhibited notable inhibition zones compared to control antibiotics.

Comparison with Similar Compounds

Comparison with Similar Thiazolopyrimidine Derivatives

Thiazolopyrimidine derivatives exhibit diverse properties depending on substituents. Below is a systematic comparison:

Substituent Effects on Physical Properties
Compound (Substituents) Melting Point (°C) Yield (%) Notable Features Reference
Target (4-MeO-benzylidene, phenylethenyl) Not reported ~78* Conjugated phenylethenyl; methoxy donor -
11a (2,4,6-trimethyl-benzylidene) 243–246 68 Electron-donating methyl groups
11b (4-cyano-benzylidene) 213–215 68 Electron-withdrawing cyano group
12 (5-methylfuran-2-yl) 268–269 57 Furan ring; planar crystal packing
Ethyl 2-(2,4,6-trimethoxybenzylidene) 427–428 78 Trimethoxy donor; puckered pyrimidine ring

*Synthesis yields for analogous compounds suggest ~78% for the target (based on ).

Key Observations :

  • Electron-withdrawing groups (e.g., cyano in 11b) lower melting points compared to electron-donating substituents (e.g., trimethyl in 11a).
  • Bulky substituents like 2,4,6-trimethoxybenzylidene increase melting points due to enhanced crystal packing via C–H···O interactions.
Electronic and Structural Features
  • Ring Puckering : The central pyrimidine ring in trimethoxy-substituted analogs adopts a flattened boat conformation (deviation: 0.224 Å). The target’s 4-methoxy group may induce similar puckering, affecting binding to biological targets.
  • Dihedral Angles : In trimethoxy derivatives, the thiazolopyrimidine and benzene rings form an 80.94° dihedral angle. The target’s less-substituted 4-methoxy group may reduce steric hindrance, leading to smaller angles.
Hydrogen Bonding and Crystal Packing
  • Methoxy vs. Hydroxy/Acetoxy: Unlike 2-hydroxybenzylidene derivatives (–9), the target’s methoxy group cannot form strong O–H···O bonds but may participate in weak C–H···O interactions.
  • Halogen Interactions : Bromophenyl analogs () exhibit π-halogen interactions, absent in the target but critical for crystal stability in halogenated derivatives.

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